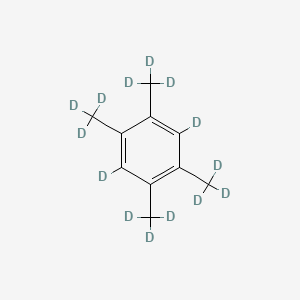

1,2,4,5-Tetramethylbenzene-d14

Description

BenchChem offers high-quality 1,2,4,5-Tetramethylbenzene-d14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetramethylbenzene-d14 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-ZVEBFXSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1,2,4,5-Tetramethylbenzene-d14

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,2,4,5-Tetramethylbenzene-d14, a deuterated analog of durene. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize isotopically labeled compounds for a range of applications, from metabolic studies to advanced materials research.

Introduction: The Significance of Isotopic Labeling

Deuterium-labeled compounds, such as 1,2,4,5-Tetramethylbenzene-d14, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass to the molecule. This seemingly subtle change can have profound effects on the compound's behavior in physical, chemical, and biological systems. The increased mass can lead to a kinetic isotope effect, where reactions involving the cleavage of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. This phenomenon is invaluable for elucidating reaction mechanisms. Furthermore, the distinct mass of the deuterated compound makes it an excellent internal standard for quantitative analysis by mass spectrometry, allowing for precise and accurate measurements in complex matrices.

Core Physical and Chemical Properties

The physical properties of 1,2,4,5-Tetramethylbenzene-d14 are closely related to its non-deuterated counterpart, durene. However, the increase in molecular weight due to the 14 deuterium atoms results in slight variations in properties such as density and potentially boiling point.

| Property | 1,2,4,5-Tetramethylbenzene-d14 | 1,2,4,5-Tetramethylbenzene (Durene) |

| CAS Number | 15502-50-8 | 95-93-2[1] |

| Molecular Formula | C₁₀D₁₄ | C₁₀H₁₄ |

| Molecular Weight | 148.30 g/mol | 134.22 g/mol [1] |

| Appearance | White to off-white crystalline solid | Colorless crystals or white crystalline powder[1] |

| Melting Point | 76-80 °C | 79.2 °C[2] |

| Boiling Point | Data not readily available | 196.8 °C[3] |

| Density | 0.924 g/mL | 0.838 g/mL at 25 °C[3] |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in ethanol, ether, and benzene[3] |

| Vapor Pressure | Data not readily available | 1 mmHg at 25.5 °C |

| Refractive Index | Data not readily available | 1.513 at 80.2 °C |

Note on Physical Properties: While experimental data for the boiling point, vapor pressure, and refractive index of 1,2,4,5-Tetramethylbenzene-d14 are not widely published, it is anticipated that these values will be slightly higher than those of its non-deuterated analog due to the increased molecular mass and the resulting stronger intermolecular forces.

Spectroscopic Profile

The spectroscopic data for 1,2,4,5-Tetramethylbenzene-d14 is crucial for its identification and characterization.

Mass Spectrometry

In a mass spectrum, 1,2,4,5-Tetramethylbenzene-d14 will exhibit a molecular ion peak (M+) at m/z 148, which is 14 mass units higher than that of non-deuterated durene (m/z 134). This distinct mass shift is the basis for its use as an internal standard in quantitative mass spectrometry assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of all 14 protons with deuterium, the ¹H NMR spectrum of 1,2,4,5-Tetramethylbenzene-d14 will show no signals. In a ¹³C NMR spectrum, the signals corresponding to the carbon atoms will be present, but the coupling to deuterium will result in multiplets, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,4,5-Tetramethylbenzene-d14 will differ from that of durene, particularly in the C-H stretching region. The C-D stretching vibrations occur at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This isotopic shift is a clear indicator of successful deuteration.

Applications in Research and Development

The primary application of 1,2,4,5-Tetramethylbenzene-d14 stems from its isotopic labeling.

Internal Standard for Mass Spectrometry

Due to its chemical similarity to the non-deuterated analog and its distinct mass, 1,2,4,5-Tetramethylbenzene-d14 is an ideal internal standard for quantitative analysis of durene and related compounds by GC-MS or LC-MS. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Workflow: Use as an Internal Standard in GC-MS Analysis

Caption: Workflow for quantitative analysis using 1,2,4,5-Tetramethylbenzene-d14 as an internal standard.

Mechanistic Studies

The kinetic isotope effect associated with the C-D bond makes 1,2,4,5-Tetramethylbenzene-d14 a valuable tool for studying the mechanisms of reactions involving durene. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether C-H bond cleavage is a rate-determining step.

Safety and Handling

As with its non-deuterated counterpart, 1,2,4,5-Tetramethylbenzene-d14 is a flammable solid and should be handled with appropriate precautions.[1]

-

Pictograms:

-

GHS02: Flammable

-

GHS09: Hazardous to the aquatic environment

-

-

Hazard Statements:

-

H228: Flammable solid.

-

H410: Very toxic to aquatic life with long-lasting effects.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

1,2,4,5-Tetramethylbenzene-d14 is a specialized and valuable chemical for a range of scientific applications. Its unique physical properties, stemming from its isotopic composition, make it an indispensable tool for researchers requiring high precision in quantitative analysis and for those investigating complex chemical reaction mechanisms. Understanding its physical properties, spectroscopic characteristics, and safe handling procedures is paramount to its effective and safe utilization in the laboratory.

References

-

1,2,4,5-Tetramethylbenzene (Durene) - ChemBK. (n.d.). Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Durene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Cheméo. (n.d.). Benzene, 1,2,4,5-tetramethyl- (CAS 95-93-2). Retrieved February 3, 2026, from [Link]

-

FooDB. (2011, September 26). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). Retrieved February 3, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (2023, December 29). Durene. In Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

1,2,4,5-Tetramethylbenzene-d14 chemical structure

Technical Monograph: 1,2,4,5-Tetramethylbenzene-d14 ( )

Content Type: Technical Guide / Chemical Reference Audience: Senior Researchers, Spectroscopists, and Material Scientists

Executive Summary

1,2,4,5-Tetramethylbenzene-d14 (commonly known as Durene-d14) is the fully deuterated isotopologue of durene.[1] Characterized by high molecular symmetry (

This guide moves beyond basic property listing to explore the structural dynamics introduced by perdeuteration, specifically the impact on methyl group rotational tunneling and the Ubbelohde effect on crystal lattice dimensions. It provides a self-validating protocol for purity verification and handling, addressing the compound's propensity for sublimation.

Structural Analysis & Molecular Geometry

The Deuteration Effect

The substitution of all 14 protons with deuterium (

-

Bond Shortening: Due to the anharmonicity of the potential energy well, the C-D bond is shorter than the C-H bond (approx.

difference). In Durene-d14, this contraction occurs at both the aromatic ring and the four methyl positions. -

Lattice Dynamics: The molar volume of deuterated crystals often differs from their proteo-counterparts. For Durene-d14, this influences the barrier to methyl rotation, a property exploited in neutron scattering experiments.

Symmetry and Numbering

The molecule retains the

Figure 1: Schematic representation of 1,2,4,5-Tetramethylbenzene-d14 showing methyl substitution pattern.

Spectroscopic Characterization (The Self-Validating System)

To ensure scientific integrity, researchers must validate the isotopic purity of Durene-d14 prior to use in sensitive experiments (e.g., QENS or ssNMR). The following spectroscopic data serves as a reference standard.

Nuclear Magnetic Resonance (NMR)

The primary validation method is the absence of signals in

Table 1: Comparative NMR Shift Data (in

| Nucleus | Moiety | Chemical Shift ( | Multiplicity / Coupling | Notes |

| Ar-H | 6.95 | Singlet | Reference standard (Durene) | |

| -CH | 2.22 | Singlet | Reference standard (Durene) | |

| Ar-D | 6.92 | Broad Singlet | Slight isotope upfield shift | |

| -CD | 2.19 | Broad Singlet | Quadrupolar broadening observed | |

| Ar-C -D | ~133.5 | Triplet ( | Carbon coupled to D (Spin 1) |

Expert Insight: In high-resolution liquid NMR, the

spectrum of Durene-d14 will exhibit a characteristic 1:1:1 triplet for the aromatic carbons (C3, C6) due to C-D coupling, while the methyl carbons will appear as a septet (coupling to three D atoms), though often unresolved due to line broadening.

Vibrational Spectroscopy (IR/Raman)

Deuteration causes a significant redshift in C-H stretching frequencies due to the increased reduced mass (

Protocol: Handling & Purity Verification

Challenge: Durene-d14 is a solid with a high vapor pressure. It sublimes easily at room temperature, leading to mass loss and potential cross-contamination of other samples in a glovebox or storage.

Objective: Verify isotopic enrichment (>98 atom % D) and chemical purity.

Workflow Diagram

Figure 2: Decision tree for purity verification and handling of volatile deuterated solids.

Step-by-Step Verification Protocol

-

Sample Preparation:

-

Weigh ~10 mg of Durene-d14 into a clean vial.

-

Add 600

L of -

Critical Step: Add a known mass of an internal standard (e.g., 1,3,5-Tri-tert-butylbenzene) if precise quantification of residual protons is required.

-

-

Acquisition (

NMR):-

Set relaxation delay (

) to -

Acquire 64 scans.[2]

-

Pass Criteria: No peaks should be visible at 6.95 ppm or 2.22 ppm above the noise floor (S/N > 10). Any signal here indicates non-deuterated material (isotopic dilution).

-

-

Purification (If required):

-

Due to its sublimation properties, do not recrystallize using heat/solvent if possible, as this introduces solvent inclusions.

-

Method: Vacuum Sublimation.

-

Place crude material in the bottom of a cold-finger sublimation apparatus.

-

Apply vacuum (

Torr). -

Gently warm the bottom flask to 35-40°C (water bath).

-

Collect pure Durene-d14 crystals from the liquid nitrogen-cooled cold finger.

-

Advanced Applications: Methyl Rotational Tunneling

Durene-d14 is a canonical system in condensed matter physics for studying quantum tunneling of methyl groups .

The Mechanism

In the solid state, the methyl groups of durene experience a hindering potential barrier due to steric interactions with neighbors. At cryogenic temperatures (< 20 K), the methyl groups do not have enough thermal energy to hop over this barrier. Instead, they tunnel through it.

-

Neutron Scattering: Inelastic Neutron Scattering (INS) measures the tunneling splitting.

-

Isotope Effect: Replacing H with D significantly increases the mass (

) and the moment of inertia (

Research Utility

Researchers use Durene-d14 to:

-

Calibrate Neutron Spectrometers: The drastic shift in tunneling peaks provides a wide dynamic range for instrument calibration.

-

Test Lattice Potential Models: By comparing the rotational barriers of

vs

References

-

National Institute of Standards and Technology (NIST). 1,2,4,5-Tetramethylbenzene (Durene) - Mass Spectrum and Properties. NIST Chemistry WebBook. [Link]

-

Prager, M., et al. (2007). Inelastic neutron scattering study of methyl groups rotation in some methylxanthines. Journal of Chemical Physics. (Contextual reference for methyl tunneling methodologies). [Link]

-

Prince, E., et al. (1972). Neutron-Scattering Study of Hindered Rotational Motions... Journal of Chemical Physics. (Foundational work on Durene methyl rotation). [Link]

Technical Monograph: 1,2,4,5-Tetramethylbenzene-d14

[1][2][3][4][5]

Executive Summary

1,2,4,5-Tetramethylbenzene-d14 (commonly referred to as Perdeuterodurene ) is the fully deuterated isotopologue of durene.[1] It serves as a critical high-purity probe in solid-state nuclear magnetic resonance (ssNMR) and a non-quenching host matrix in photophysical studies of organic light-emitting diode (OLED) materials.[1]

By replacing all 14 protium atoms with deuterium (

Part 1: Chemical Identity & Physicochemical Properties[4][6]

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | 1,2,4,5-Tetramethylbenzene-d14 |

| Common Name | Durene-d14; Perdeuterodurene |

| CAS Number | 15502-50-8 |

| Molecular Formula | |

| Molecular Weight | 148.31 g/mol (vs. 134.22 for non-deuterated) |

| Isotopic Purity | Typically |

| Appearance | White crystalline solid |

| Melting Point | 76–80 °C (Similar to proteo-durene) |

| Solubility | Soluble in benzene, ethanol, chloroform; insoluble in water |

Structural Visualization

The molecule consists of a benzene ring symmetrically substituted with four deuterated methyl groups.[2][1] The high symmetry (

Figure 1: Structural connectivity of Durene-d14.[3][2][1][4][5][6][7] Green nodes indicate deuterated methyl groups; red nodes indicate aromatic deuterons.[1]

Part 2: Synthesis & Production Logic[4]

Producing high-enrichment Durene-d14 requires bypassing the kinetic isotope effect (KIE) that often hinders direct exchange on methyl groups.[1] Two primary routes exist:

-

De Novo Synthesis (Preferred for >99% D): Building the molecule from small, fully deuterated precursors.[1] This typically involves the methylation of Benzene-d6 or Xylene-d10 using Chloromethane-d3 (

) under Friedel-Crafts conditions.[1] -

High-Temperature H/D Exchange: Subjecting proteo-durene to

at supercritical temperatures with a Pt/C or Pd/C catalyst.[1]

Part 3: Critical Applications & Mechanisms[4]

OLED & Photophysics: The "Heavy Atom" Host

In the development of phosphorescent organic light-emitting diodes (PHOLEDs), Durene-d14 is used as a host crystal for triplet emitters (like naphthalene-d8).[1]

-

Mechanism: The C-H bond has a high vibrational frequency (~3000 cm⁻¹).[1] These vibrations act as "energy sinks," facilitating non-radiative decay (quenching) of the excited triplet state.[1]

-

The Isotope Advantage: The C-D bond is heavier and vibrates at a lower frequency (~2200 cm⁻¹).[1] This energy gap is harder to bridge, significantly suppressing non-radiative decay and extending the phosphorescence lifetime of the guest molecule.[1]

Figure 2: Impact of deuteration on excited state energy transfer.[1] Durene-d14 blocks vibrational energy loss.

Solid-State NMR Standard

Durene-d14 is a preferred internal standard for Cross-Polarization Magic Angle Spinning (CP-MAS) NMR.[1]

-

Role: It provides a "silent" background in

NMR channels while offering distinct Quadrupolar coupling patterns in

Part 4: Analytical Protocol (Self-Validating)

To ensure the material meets the requirements for quantitative applications, the following validation protocol is recommended.

Protocol: Isotopic Enrichment Verification via qNMR

Objective: Quantify residual protium (

-

Sample Preparation:

-

Dissolve 10 mg of Durene-d14 in 600 µL of

(Chloroform-d) containing 0.05% TMS (Tetramethylsilane) as an internal flux standard. -

Note: Do not use protonated solvents.[1]

-

-

Acquisition:

-

Analysis Logic:

References

-

Sigma-Aldrich. (n.d.).[1] 1,2,4,5-Tetramethylbenzene-d14 Product Specification. Retrieved from [1]

-

Olness, D., & Sponer, H. (1963).[1][7] Effect of Deuteration of Durene on the Lifetime of the Phosphorescent Triplet State of Naphthalene in a Durene Host Crystal. The Journal of Chemical Physics. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7269, Durene. (Referenced for non-deuterated physical baselines). Retrieved from [1]

-

CymitQuimica. (n.d.).[1] 1,2,4,5-Tetramethylbenzene-d14 CAS 15502-50-8 Data. Retrieved from [1]

Sources

- 1. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]

- 2. 1,2,4,5-Tetramethylbenzene | CAS#:95-93-2 | Chemsrc [chemsrc.com]

- 3. CAS 15502-50-8: 1,2,4,5-TETRAMETHYLBENZENE-D14 [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Online CAS Number 15502-50-8 - TRC - 1,2,4,5-Tetramethylbenzene-d14 | LGC Standards [lgcstandards.com]

- 7. pubs.aip.org [pubs.aip.org]

Technical Guide: Mass Spectrometry of 1,2,4,5-Tetramethylbenzene-d14

Content Type: Technical Whitepaper & Operational Guide

Subject: 1,2,4,5-Tetramethylbenzene-d14 (

Executive Summary

1,2,4,5-Tetramethylbenzene-d14 (Perdeuterodurene) serves as a critical internal standard and metabolic probe in gas chromatography-mass spectrometry (GC-MS) workflows.[1][2] Its utility stems from its chemical equivalence to the non-deuterated parent compound (durene) coupled with a distinct mass shift (+14 Da) that removes it from the interference of endogenous biological matrices.

This guide provides a rigorous analysis of the mass spectral characteristics of the d14 isotopologue, detailing fragmentation mechanisms, experimental protocols for isotopic purity assessment, and applications in drug metabolism and pharmacokinetics (DMPK).[1]

Molecular Identity & Physicochemical Profile[2][3][4][5]

Understanding the mass shifts requires a baseline comparison between the natural abundance isotopologue (d0) and the perdeuterated variant (d14).

| Feature | 1,2,4,5-Tetramethylbenzene (d0) | 1,2,4,5-Tetramethylbenzene-d14 (d14) |

| Formula | ||

| CAS Number | 95-93-2 | 14486-44-3 (Generic for labeled) |

| Exact Mass | 134.1096 Da | 148.1974 Da |

| Melting Point | 79.2 °C | ~78–80 °C (Negligible isotope effect) |

| Primary Application | Chemical intermediate, solvent | Internal Standard (IS), NMR Reference |

Mass Spectral Interpretation

The Electron Ionization (EI) mass spectrum of 1,2,4,5-Tetramethylbenzene-d14 is characterized by a predictable mass shift relative to its d0 parent.[1][2] The fragmentation is driven by the stability of the aromatic ring and the lability of the methyl groups.[2]

The Molecular Ion ( )[7][8]

-

d14 Analyte: m/z 148

-

Mechanism: The aromatic ring stabilizes the radical cation formed by 70 eV electron impact. The

peak is intense, typically 40–60% of the base peak, confirming the stability of the fully substituted benzene ring.[1]

Primary Fragmentation: Methyl Group Loss

The dominant fragmentation pathway is the

-

d0 Pathway: Loss of

(15 Da) -

d14 Pathway: Loss of

(18 Da) -

Interpretation: This is invariably the Base Peak (100% relative abundance) . The resulting cation is stabilized by resonance, often rearranging to a methylated tropylium ion structure.[1]

Secondary Fragmentation: Ring Expansion

Following the loss of the methyl group, the ion often undergoes ring expansion to form stable tropylium-derivative ions.

-

d0 Pathway: Formation of

(Tropylium) at m/z 91. -

d14 Pathway: Formation of

at m/z 98 .

Fragmentation Topology (Graphviz)

Figure 1: EI-MS Fragmentation pathway of 1,2,4,5-Tetramethylbenzene-d14.[1][2][5] The transition from m/z 148 to 130 represents the diagnostic loss of a perdeuterated methyl group.[2]

Experimental Protocols

To ensure reproducible data, the following GC-MS conditions are recommended. These parameters minimize thermal degradation and optimize the separation of the d14 standard from potential d0 contaminants or isomeric impurities (e.g., d14-isodurene).

Gas Chromatography Conditions[1][10][11][12][13][14]

-

Column: Non-polar, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).[1][2]

-

Dimensions: 30 m

0.25 mm ID

-

-

Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (or 10:1 split for high concentrations).

-

Temperature: 250 °C.

-

-

Oven Program:

-

Hold 50 °C for 1 min.

-

Ramp 15 °C/min to 150 °C.

-

Ramp 30 °C/min to 280 °C.

-

Hold 3 min.

-

Mass Spectrometer Settings (EI Source)

-

Source Temperature: 230 °C (Critical: Too high can induce thermal H/D exchange if water is present).

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50 – 300.[1]

-

Solvent Delay: 3.0 min (Adjust based on solvent retention).

Workflow for Isotopic Purity Assessment

Researchers must validate that the "d14" standard does not contain significant "d13" (m/z 147) or "d0" (m/z 134) impurities, which would compromise quantitation.[1]

Figure 2: Quality Control Workflow for validating isotopic purity of d14-Tetramethylbenzene.

Applications in Drug Development[2][12][13]

Internal Standard for Alkylbenzene Metabolites

In occupational toxicology, exposure to trimethylbenzenes and tetramethylbenzenes is monitored via urinary metabolites.[1]

-

Challenge: Biological matrices (urine/blood) contain complex hydrocarbons.

-

Solution: Durene-d14 provides a unique mass signature (

) that co-elutes (or elutes slightly earlier due to the deuterium isotope effect on retention time) with the analyte but is spectrally distinct.

Mechanistic Probes (Kinetic Isotope Effects)

Durene-d14 is used to study the mechanism of benzylic oxidation by Cytochrome P450 enzymes.

-

Concept: Breaking a C-D bond is energetically more difficult than a C-H bond (Primary Kinetic Isotope Effect).

-

Observation: If the rate-determining step involves benzylic hydrogen abstraction, the reaction rate for d14-durene will be significantly slower (

) compared to d0-durene.[2]

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1,2,4,5-Tetramethylbenzene (d0).[1][2] National Institute of Standards and Technology. [Link][2]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for fragmentation mechanisms).

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[1][2][8][9][Link][2]

Sources

- 1. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]

- 3. chembk.com [chembk.com]

- 4. 1,2,4,5-Tetramethylbenzene(95-93-2) IR Spectrum [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ftp.sccwrp.org [ftp.sccwrp.org]

- 7. The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: 1,2,4,5-Tetramethylbenzene-d14 NMR Spectral Analysis

Part 1: Executive Summary & Strategic Importance

1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) represents a critical isotopologue in the field of quantitative NMR (qNMR) and neutron scattering. Unlike its protio-analog, which serves as a standard internal reference for chemical shift calibration, the d14 variant is primarily utilized in:

-

Background Suppression: Eliminating solvent/matrix signals in high-sensitivity

H NMR studies. -

Mechanistic Probes: Investigating Kinetic Isotope Effects (KIE) in electrophilic aromatic substitutions.

-

Materials Science: Enhancing the lifetime of OLED materials by suppressing C-H bond cleavage via the Deuterium Isotope Effect.

This guide provides a rigorous framework for the spectral verification of Durene-d14, addressing the specific challenge that it is "silent" in standard proton NMR. We define the acquisition parameters required to observe the

Part 2: Theoretical Framework & Symmetry Analysis

To accurately interpret the spectra, one must first understand the symmetry operations of the molecule, as these dictate signal equivalence.

Molecular Symmetry

Durene-d14 belongs to the

-

Aromatic Ring: The 4 ring carbons are divided into two sets:

-

C-1, C-2, C-4, C-5: Quaternary carbons attached to methyl groups (

). -

C-3, C-6: Tertiary carbons attached to Deuterium (

).

-

-

Methyl Groups: All 4 methyl groups are chemically equivalent.

Isotope Effects on Chemical Shift

Replacing Hydrogen (

-

Direction: Upfield (lower ppm, negative shift).

-

Magnitude:

-

-effect (direct attachment):

-

-effect (neighbor):

-

-effect (direct attachment):

Part 3: Spectral Data Specifications

Predicted C NMR Data (1,2,4,5-Tetramethylbenzene-d14)

Solvent: CDCl

The following table contrasts the standard protio-Durene shifts with the expected d14 shifts, accounting for isotope coupling (

| Carbon Environment | Protio Shift ( | d14 Shift ( | Multiplicity (d14) | Coupling Pattern | |

| Methyl (-CD | 19.5 ppm | 18.6 ppm | Septet | ~19-20 Hz | |

| Aromatic (C-D) | 131.5 ppm | 131.1 ppm | Triplet | ~24-25 Hz | |

| Quaternary (C-CD | 133.8 ppm | 133.6 ppm | Singlet* | Broadened | < 3 Hz |

> Note: The quaternary carbon shows a minimal isotope shift and coupling because the deuterium is 2 bonds away (

H (Deuterium) NMR Data

Since the molecule is fully deuterated, the

-

Aromatic D: 6.89 ppm (Broad Singlet)

-

Methyl D: 2.18 ppm (Broad Singlet)

-

Integration Ratio: 1 : 6 (2D : 12D)

Part 4: Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for characterizing Durene-d14, moving from residual proton checks to direct carbon observation.

Caption: Step-by-step validation workflow for deuterated aromatics.

Protocol: High-Resolution C Acquisition

Detecting the multiplet splitting in deuterated carbons requires specific parameter adjustments to prevent signal loss due to long relaxation times (

Reagents:

-

Analyte: 30-50 mg 1,2,4,5-Tetramethylbenzene-d14.

-

Solvent: 0.6 mL CDCl

(containing 0.03% TMS).

Instrument Parameters (600 MHz equivalent):

-

Pulse Sequence: zgig (Inverse Gated Decoupling).

-

Reasoning: Decoupling is ON during acquisition (to remove broadening from any residual protons) but OFF during delay (to avoid NOE buildup, ensuring quantitative integration).

-

-

Relaxation Delay (D1): 30 - 60 seconds.

-

Reasoning: Quaternary carbons and deuterated carbons have very long

relaxation times. Short delays will saturate the signal, making the quaternary carbons disappear.

-

-

Spectral Width: 250 ppm.

-

Scans (NS): Minimum 1024.

-

Reasoning: Splitting a signal into a septet (Methyl) divides the intensity by ~7, requiring higher signal averaging to see the outer wings of the multiplet.

-

-

Exponential Multiplication (LB): 1.0 - 2.0 Hz.

Protocol: Residual Proton Quantification ( H NMR)

To calculate the isotopic enrichment (atom % D), you must quantify the lack of signal.

-

Internal Standard: Add a known quantity (e.g., 2.0 mg) of a certified standard like Dimethyl Sulfone (DMSO

) which appears at ~3.0 ppm (distinct from Durene peaks). -

Acquisition: Standard 1-pulse sequence (zg30).

-

Calculation:

Part 5: Structural Logic & Coupling Patterns

Understanding the multiplet patterns is the definitive proof of structure. The following diagram illustrates why the Methyl carbon appears as a septet.

Caption: Origin of the 1:3:6:7:6:3:1 septet splitting pattern in CD3 groups.

Interpretation Guide:

-

The Septet: If you see a single sharp peak at 19 ppm, your sample is NOT deuterated. You must see the 7-line pattern.

-

The Triplet: The aromatic carbon at 131 ppm must appear as a 1:1:1 triplet. If it is a singlet, the ring protons have not been exchanged.

Part 6: References

-

Sigma-Aldrich (Merck). 1,2,4,5-Tetramethylbenzene Certified Reference Material TraceCERT®.

-

National Institute of Standards and Technology (NIST). Benzene, 1,2,4,5-tetramethyl- (Durene) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1]

-

ChemicalBook. 1H NMR Spectrum of 1,2,4,5-Tetramethylbenzene.

-

Oregon State University. Deuterium Isotope Effects on 13C NMR Chemical Shifts. Dept of Chemistry.

-

TCI Chemicals. 1,2,4,5-Tetramethylbenzene Product Specifications.

Sources

A Technical Guide to the Determination of Isotopic Purity of 1,2,4,5-Tetramethylbenzene-d14

Introduction: The Critical Role of Isotopic Purity

In the precise world of scientific research and drug development, the purity of a compound is paramount. For isotopically labeled compounds such as 1,2,4,5-Tetramethylbenzene-d14 (also known as Durene-d14), this concept extends beyond chemical purity to isotopic purity. This deuterated analogue of durene is a valuable tool, often employed as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies.[1] The substitution of hydrogen with its heavier isotope, deuterium, provides a distinct mass signature, allowing for accurate quantification and differentiation from its non-labeled counterpart.

However, the utility of 1,2,4,5-Tetramethylbenzene-d14 is directly proportional to its isotopic purity. The presence of incompletely deuterated species (isotopologues) can introduce significant errors in quantification and complicate spectral interpretation. Therefore, rigorous and accurate determination of isotopic purity is not merely a quality control step but a fundamental requirement for data integrity.

This guide provides an in-depth technical overview of the methodologies used to determine the isotopic purity of 1,2,4,5-Tetramethylbenzene-d14, with a focus on the underlying principles and practical applications of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding Isotopic Purity vs. Species Abundance

Before delving into analytical techniques, it is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[2] For instance, an isotopic enrichment of 99.5% means that at any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[2]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[2]

These two concepts are not interchangeable. A high isotopic enrichment does not guarantee that 100% of the molecules are the fully deuterated d14 species. Due to the statistical nature of the labeling process, a sample will always contain a distribution of isotopologues (e.g., d13, d12, etc.).

Core Analytical Techniques for Isotopic Purity Determination

The two primary techniques for the analytical characterization of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC).[3] These methods provide complementary information to build a complete picture of the isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 1,2,4,5-Tetramethylbenzene-d14.[3] It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.

Principle of a GC-MS Experiment for Isotopic Purity

The fundamental principle of using MS for isotopic analysis is the separation of ions based on their mass-to-charge ratio (m/z).[4] Since deuterium is heavier than hydrogen, the fully deuterated 1,2,4,5-Tetramethylbenzene-d14 will have a molecular weight of 148.3, while its non-deuterated counterpart has a molecular weight of 134.2. The mass spectrometer can detect and quantify the relative abundance of these different mass species.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of isotopic purity.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Accurately weigh a small amount of the 1,2,4,5-Tetramethylbenzene-d14 sample.

-

Dissolve the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a known concentration (e.g., 100 µg/mL).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC column separates the 1,2,4,5-Tetramethylbenzene from any solvent impurities or other components based on their boiling points and interactions with the column's stationary phase. The heavier deuterated isomer typically elutes slightly earlier than the non-deuterated version, a phenomenon known as the inverse isotope effect.[5]

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization for this type of molecule).

-

The molecules are ionized, and the resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Extract the ion chromatograms for the molecular ions of the expected isotopologues (e.g., d14, d13, d12, etc.).

-

Integrate the peak areas for each isotopologue.

-

Data Interpretation and Calculation

The isotopic purity is calculated from the relative abundances of the H/D isotopolog ions.[6]

-

Formula for Isotopic Purity (%):

Isotopic Purity = (Intensity of d14 peak / Sum of intensities of all isotopologue peaks) * 100

Table 1: Hypothetical GC-MS Data for 1,2,4,5-Tetramethylbenzene-d14

| Isotopologue | Molecular Ion (m/z) | Relative Intensity |

| d14 | 148.3 | 98.5 |

| d13 | 147.3 | 1.2 |

| d12 | 146.3 | 0.3 |

In this example, the isotopic purity would be calculated as: (98.5 / (98.5 + 1.2 + 0.3)) * 100 = 98.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another cornerstone technique for determining isotopic purity.[1][2] It provides detailed structural information and can be used quantitatively. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR can be employed.

Principle of NMR for Isotopic Purity

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The key principle here is that ¹H and ²H nuclei resonate at different frequencies in a magnetic field.

-

¹H NMR: In a highly deuterated sample like 1,2,4,5-Tetramethylbenzene-d14, the ¹H NMR spectrum will show very small signals corresponding to the residual, non-deuterated positions. By comparing the integral of these residual proton signals to the integral of a known internal standard, the amount of non-deuterated material can be precisely quantified.[2]

-

²H NMR: Conversely, a ²H NMR spectrum will show signals corresponding to the deuterium atoms. The presence of signals at the expected chemical shifts confirms the positions of deuteration.

Experimental Workflow for Quantitative NMR (qNMR)

Caption: General workflow for quantitative NMR (qNMR) analysis.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample and Standard Preparation:

-

Accurately weigh the 1,2,4,5-Tetramethylbenzene-d14 sample and a suitable internal standard (e.g., maleic acid) into a vial. The standard should be stable, non-volatile, and have a signal that does not overlap with the analyte signals.

-

Dissolve the mixture in a deuterated solvent of high isotopic purity (e.g., Chloroform-d, 99.8 atom % D).

-

-

NMR Data Acquisition:

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. To ensure quantitative accuracy, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) must be used.

-

-

Data Processing and Integration:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the area of the residual proton signals of the 1,2,4,5-Tetramethylbenzene and the signal of the internal standard.

-

Data Interpretation and Calculation

The isotopic purity is determined by comparing the amount of residual protons in the sample to the total expected proton content.

-

Formula for Isotopic Enrichment (% D):

%D = [1 - (moles of H / (moles of H + moles of D))] * 100

The moles of residual hydrogen are calculated based on the integrated signal intensity relative to the known amount of the internal standard.

Best Practices for Handling and Storage

Maintaining the isotopic integrity of 1,2,4,5-Tetramethylbenzene-d14 is crucial. Deuterated compounds can be susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture or protic solvents.

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

-

Handling: Use dry glassware and solvents. Minimize exposure to the atmosphere during weighing and sample preparation.[7]

Conclusion

The determination of isotopic purity for compounds like 1,2,4,5-Tetramethylbenzene-d14 is a multi-faceted process that relies on the synergistic application of powerful analytical techniques. GC-MS provides a direct measure of the distribution of isotopologues, while quantitative ¹H NMR offers a highly precise method for quantifying the extent of deuteration. By employing these methods with rigorous protocols and careful data interpretation, researchers and drug development professionals can ensure the quality of their labeled compounds and the integrity of their experimental results.

References

-

Roy, A., Kumar, H. P., Singh, B. K., & Singh, S. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(36), 4165-4174. [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

C-F-C. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

FooDB. (2011). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook. [Link]

-

Li, M., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3). [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

-

Khan Academy. (n.d.). Isotopes and mass spectrometry. [Link]

-

Signal Information. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

-

University of Sheffield. (n.d.). Protein isotopic enrichment for NMR studies. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. isotope.com [isotope.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Khan Academy [khanacademy.org]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. synmr.in [synmr.in]

1,2,4,5-Tetramethylbenzene-d14: Technical Safety & Handling Guide

[1]

Executive Summary

1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) is the fully deuterated isotopologue of durene.[1][2] While chemically analogous to its proteo-counterpart, its application in high-field Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering necessitates a distinct set of handling protocols.[1] This guide synthesizes standard safety data with advanced experimental methodologies to ensure both personnel safety and isotopic integrity.[1]

Physicochemical Identity & Profile

Understanding the physical shift between the proteo- and deutero-forms is critical for accurate stoichiometric calculations in quantitative NMR (qNMR).[1]

| Property | Durene (Proteo) | Durene-d14 (Deutero) | Significance |

| CAS Number | 95-93-2 | 15502-50-8 | Unique identifier for regulatory compliance.[1] |

| Formula | Basis for mass spectrometry calibration. | ||

| Molecular Weight | 134.22 g/mol | 148.31 g/mol | ~10.5% mass increase; critical for molarity calcs.[1] |

| Melting Point | 79.2 °C | ~80–82 °C | Solid at room temperature; requires gentle heating for melt-casting.[1] |

| Flash Point | 73 °C | ~73 °C | Flammable Solid. Requires spark-proof handling.[1] |

| Appearance | Colorless crystals | Colorless crystals | Indistinguishable visually; labeling is paramount.[1] |

Hazard Characterization (GHS Classification)

While Durene-d14 is often handled in milligram quantities for spectroscopy, it retains the bulk hazard properties of the parent compound.[1]

GHS Label Elements[1]

-

Signal Word: DANGER

-

Hazard Statements:

Toxicological Mechanisms[1]

-

Inhalation: Vapors generated during heating (e.g., melt-casting for neutron scattering samples) act as a respiratory irritant.[1] High concentrations may induce narcosis due to the lipophilic nature of the tetramethylbenzene core.[1]

-

Skin Absorption: The compound is lipophilic and can penetrate the stratum corneum, causing dermatitis or defatting of the skin upon repeated exposure.[1]

Advanced Handling & Isotopic Preservation

The primary risk to Durene-d14 is not just chemical degradation, but isotopic dilution via moisture or proton exchange, although the methyl protons are relatively non-acidic.[1] The greater risk is physical contamination with proteo-solvents.[1]

"Zero-Proton" Handling Workflow

To maintain the >98 atom% D enrichment required for trace analysis, a strict "Zero-Proton" workflow is recommended.[1]

Figure 1: Protocol for handling hygroscopic or high-purity deuterated standards to prevent atmospheric moisture contamination.

Storage Protocols

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Store under argon or nitrogen.[1] While Durene is stable in air, long-term storage under inert gas prevents slow oxidation or adsorption of environmental contaminants.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent plasticizer leaching, which can appear as impurity signals in NMR.

Experimental Applications: The NMR Silent Standard

Durene-d14 is utilized primarily when a researcher needs a bulky, symmetric aromatic molecule that is "invisible" in proton NMR (

Internal Reference Logic

In

-

Symmetry: The high symmetry (

) of the molecule simplifies the spectrum.[1] -

Melting Point Standard: It is frequently used to calibrate temperature controllers in solid-state NMR probes due to its sharp phase transition at ~80 °C.[1]

Figure 2: The functional role of Durene-d14 in NMR spectroscopy, acting as a silent matrix agent or lock substance.[1][3]

Emergency Response & Waste Management

Fire Fighting Measures

-

Flash Point: 73 °C.[1]

-

Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[1]

-

Specific Hazard: As a solid, it can sublime in a fire, creating flammable vapors.[1] Firefighters must use SCBA.[1]

Accidental Release (Spill)[1]

-

Isolation: Remove all ignition sources.[1]

-

Containment: Do not sweep dry dust if possible to avoid static generation.[1] Use a wet method or vacuum with HEPA filtration if the material is not burning.[1]

-

Decontamination: Clean surface with an acetone-dampened cloth followed by soapy water.[1]

Disposal[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7269, 1,2,4,5-Tetramethylbenzene.[1] Retrieved from [Link][1]

-

Pharmaffiliates. 1,2,4,5-Tetramethylbenzene D14 Reference Standard. Retrieved from [Link][1]

-

Roberts, G. C. K. (2000). Applications of NMR in drug discovery.[1] Drug Discovery Today, 5(6), 230-240.[1] Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis and Preparation of 1,2,4,5-Tetramethylbenzene-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Aromatics in Modern Research

In the landscape of contemporary scientific research, particularly within drug discovery and materials science, the strategic incorporation of deuterium into organic molecules has emerged as a pivotal tool. Deuteration, the replacement of protium (¹H) with its heavier, stable isotope deuterium (²H or D), can profoundly influence a molecule's physicochemical properties without altering its fundamental chemical reactivity. This isotopic substitution is particularly impactful in aromatic systems, where the enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to significant kinetic isotope effects. These effects are harnessed to slow metabolic degradation of drug candidates, thereby improving their pharmacokinetic profiles, and to enhance the performance and longevity of organic electronic materials.[1]

This guide provides a comprehensive overview of the synthesis and preparation of 1,2,4,5-tetramethylbenzene-d14, a perdeuterated analog of durene. Durene, a simple and highly symmetric aromatic hydrocarbon, serves as a valuable building block in various chemical syntheses.[2] Its deuterated counterpart, 1,2,4,5-tetramethylbenzene-d14, is of significant interest as an internal standard in mass spectrometry-based analytical methods, a tracer in mechanistic studies of chemical reactions, and a precursor for the synthesis of more complex deuterated molecules.

This document will delve into the foundational principles of hydrogen-deuterium (H/D) exchange reactions, explore various catalytic systems, and present a detailed, field-proven protocol for the synthesis of 1,2,4,5-tetramethylbenzene-d14. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the synthetic strategy.

Synthetic Strategies for the Perdeuteration of 1,2,4,5-Tetramethylbenzene

The synthesis of 1,2,4,5-tetramethylbenzene-d14 necessitates the exchange of all fourteen hydrogen atoms (two on the aromatic ring and twelve on the four methyl groups) for deuterium atoms. This is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions, where a deuterium source, most commonly deuterium oxide (D₂O), is employed in the presence of a suitable catalyst.[3][4] The choice of catalyst and reaction conditions is critical to achieving high levels of deuterium incorporation.

Several catalytic systems have been developed for the deuteration of aromatic compounds, each with its own advantages and limitations. These can be broadly categorized as:

-

Heterogeneous Catalysis: Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are widely used for H/D exchange reactions.[3] These catalysts are typically robust, easily separable from the reaction mixture, and can be recycled. The reaction is often carried out at elevated temperatures and pressures to facilitate the exchange.

-

Homogeneous Catalysis: Transition metal complexes, such as those based on iridium, rhodium, and ruthenium, can catalyze H/D exchange under milder conditions.[5] These catalysts are often more selective but can be more challenging to separate from the product.

-

Acid/Base Catalysis: Strong acids or bases can promote H/D exchange, particularly for activated aromatic rings. However, these conditions can sometimes lead to side reactions and may not be suitable for all substrates.

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate H/D exchange reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6]

For the perdeuteration of 1,2,4,5-tetramethylbenzene, a robust method that can facilitate exchange at both the aromatic and benzylic positions is required. A heterogeneous catalytic approach using a noble metal catalyst in the presence of D₂O at elevated temperatures and pressures presents a reliable and scalable strategy.

Experimental Protocol: Synthesis of 1,2,4,5-Tetramethylbenzene-d14

This section provides a detailed, step-by-step methodology for the synthesis of 1,2,4,5-tetramethylbenzene-d14 via a heterogeneous catalytic H/D exchange reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,2,4,5-Tetramethylbenzene (Durene) | ≥98% | Sigma-Aldrich |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories |

| Palladium on Carbon (10 wt. % Pd) | Sigma-Aldrich | |

| Ethyl Acetate | Anhydrous, 99.8% | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |

| High-Pressure Autoclave | Stainless Steel | Parr Instrument Company |

Step-by-Step Methodology

-

Reactor Preparation: A high-pressure stainless steel autoclave is thoroughly cleaned and dried.

-

Charging the Reactor: To the autoclave, add 1,2,4,5-tetramethylbenzene (1.00 g, 7.45 mmol), 10% palladium on carbon (0.10 g, 10 wt. %), and deuterium oxide (20 mL).

-

Sealing and Purging: The autoclave is securely sealed. The headspace is then purged three times with an inert gas, such as argon or nitrogen, to remove any residual air.

-

Pressurization and Heating: The autoclave is pressurized with hydrogen gas (H₂) to approximately 20 bar. The reaction mixture is then heated to 150-180 °C with vigorous stirring. The rationale for using H₂ is to activate the palladium catalyst, which facilitates the subsequent H/D exchange with D₂O.

-

Reaction Monitoring: The reaction is allowed to proceed for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots (if the reactor setup allows), extracting the product into an organic solvent, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the proton signals.

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released in a well-ventilated fume hood.

-

Product Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate (3 x 30 mL).

-

Drying and Filtration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), and the drying agent is removed by filtration.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2,4,5-tetramethylbenzene-d14.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product as a white crystalline solid.

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system to ensure the integrity of the synthesis. The progress and completion of the deuteration are monitored by ¹H NMR spectroscopy, a highly reliable analytical technique. The disappearance of the proton signals corresponding to the aromatic and methyl protons of durene provides direct evidence of successful deuterium incorporation. Furthermore, the final product's identity and isotopic purity can be unequivocally confirmed by a combination of analytical techniques:

-

¹H NMR Spectroscopy: To confirm the absence of residual protons.

-

²H NMR Spectroscopy: To confirm the presence and location of deuterium atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the deuterated product and calculate the percentage of deuterium incorporation. The mass spectrum of the fully deuterated product will show a molecular ion peak at m/z = 148, corresponding to C₁₀D₁₄.

This multi-faceted analytical approach provides a robust validation of the synthetic outcome, ensuring a high degree of confidence in the final product.

Data Presentation

Table 1: Expected Yield and Purity of 1,2,4,5-Tetramethylbenzene-d14

| Parameter | Expected Value |

| Yield | 85-95% |

| Isotopic Purity | >98 atom % D |

| Chemical Purity (by GC) | >99% |

| Appearance | White crystalline solid |

| Melting Point | 79-81 °C |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1,2,4,5-Tetramethylbenzene-d14.

Conclusion

The synthesis of 1,2,4,5-tetramethylbenzene-d14 via catalytic hydrogen-deuterium exchange is a robust and efficient method for producing this valuable isotopically labeled compound. The protocol outlined in this guide, leveraging a heterogeneous palladium catalyst and deuterium oxide, provides a clear and reproducible pathway for researchers in various scientific disciplines. The inherent self-validating nature of the analytical techniques employed ensures the high quality and isotopic purity of the final product, making it a reliable tool for applications in drug development, mechanistic studies, and materials science. The principles and methodologies described herein can also be adapted for the deuteration of other aromatic compounds, contributing to the broader accessibility of these important research materials.

References

-

Organic Syntheses. Durene. [Link]

-

PubChem. Durene. [Link]

-

FooDB. 1,2,4,5-tetramethylbenzene. [Link]

- Google Patents. Process for producing 1,2,4,5-tetramethylbenzene.

-

RSC Publishing. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. [Link]

-

MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

-

NIST WebBook. Benzene, 1,2,4,5-tetramethyl-. [Link]

-

PubMed. Rapid, microwave-assisted perdeuteration of polycyclic aromatic hydrocarbons. [Link]

-

ResearchGate. Total Syntheses of Deuterated Drugs: A Comprehensive Review. [Link]

-

Bentham Science. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

-

PubMed Central. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Deuterium-Labeled Compounds. [Link]

-

UniSysCat. New deuteration protocol for preparing NMR solvents. [Link]

-

ChemRxiv. Perdeuteration of Arenes in Pharmaceuticals by SEAr Mechanism with Heavy Water Using pTSA Catalyst. [Link]

-

ResearchGate. Mild, Selective Ru-Catalyzed Deuteration Using D2O as a Deuterium Source. [Link]

-

ResearchGate. Aromatic H/D Exchange Reaction Catalyzed by Groups 5 and 6 Metal Chlorides. [Link]

-

ChemRxiv. Deuteration of Arenes via Pd-Catalyzed C–H Activation – A Lesson in Nondirected C–H Activation, Isotopic Labelling and NMR Characterization. [Link]

-

NIH. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. [Link]

-

Semantic Scholar. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

Sources

- 1. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 1,2,4,5-Tetramethylbenzene-d14 for Researchers and Drug Development Professionals

Introduction

1,2,4,5-Tetramethylbenzene-d14, also known as Durene-d14, is the deuterated analogue of 1,2,4,5-tetramethylbenzene (Durene). In this isotopically labeled compound, the fourteen hydrogen atoms on the aromatic ring and the four methyl groups are replaced with deuterium. This substitution of hydrogen with its heavier, stable isotope imparts a higher molecular weight (148.31 g/mol for the fully deuterated form) compared to the non-labeled counterpart (134.22 g/mol )[1]. This mass difference is the cornerstone of its utility in various analytical and research applications, without significantly altering its chemical properties. This guide offers a detailed exploration of 1,2,4,5-Tetramethylbenzene-d14 for researchers, scientists, and professionals in drug development, focusing on its commercial availability, technical specifications, and practical applications.

Commercial Suppliers and Technical Specifications

For researchers and drug development professionals, sourcing high-quality, well-characterized 1,2,4,5-Tetramethylbenzene-d14 is paramount. Several reputable suppliers specialize in deuterated compounds and offer this product with varying specifications. Below is a comparative overview of the primary commercial suppliers.

| Supplier | Product Number | Available Quantities | Isotopic Purity (atom % D) | CAS Number | Additional Information |

| C/D/N Isotopes | D-0269 | 0.25 g, 0.5 g | 98 | 15502-50-8 | Store at room temperature. Stable under recommended storage conditions. Re-analysis recommended after three years.[1] |

| Sigma-Aldrich | Not specified | Available in industrial and pre-pack quantities | 98 | Not specified | Applications include quality control reference standards, mass spectrometry calibration, chemical synthesis of labeled compounds, and advanced materials research. |

| LGC Standards | Not specified | Not specified | Not specified | Not specified | Available as a certified reference material. |

Note: It is crucial for researchers to request and review the Certificate of Analysis (CoA) from the supplier before purchase to obtain lot-specific data on purity, isotopic enrichment, and any potential impurities.

Synthesis of 1,2,4,5-Tetramethylbenzene-d14

The synthesis of 1,2,4,5-Tetramethylbenzene-d14 typically involves the deuteration of its non-labeled precursor, 1,2,4,5-Tetramethylbenzene. A common and effective method is heterogeneous catalysis.

A published synthetic route describes the deuteration of 1,2,4,5-Tetramethylbenzene using deuterium gas (D₂) in the presence of a 5% palladium-platinum on carbon catalyst. The reaction is carried out in heavy water (D₂O) at a temperature of 180°C for 24 hours. This method has been reported to achieve a high yield of the deuterated product.

Experimental Protocol: Catalytic Deuteration of 1,2,4,5-Tetramethylbenzene

Materials:

-

1,2,4,5-Tetramethylbenzene

-

5% Palladium-Platinum on Carbon

-

Deuterium gas (D₂)

-

Heavy water (D₂O)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine 1,2,4,5-Tetramethylbenzene and the 5% palladium-platinum on carbon catalyst.

-

Add heavy water (D₂O) to the reactor.

-

Pressurize the reactor with deuterium gas (D₂).

-

Heat the reaction mixture to 180°C and maintain for 24 hours with constant stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Extract the product from the reaction mixture using an appropriate organic solvent.

-

Purify the crude product, for example, by recrystallization or chromatography, to obtain pure 1,2,4,5-Tetramethylbenzene-d14.

-

Confirm the identity and isotopic enrichment of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 1,2,4,5-Tetramethylbenzene-d14.

Key Applications in Research and Development

The primary utility of 1,2,4,5-Tetramethylbenzene-d14 stems from its isotopic labeling, making it a valuable tool in a range of scientific disciplines.

Internal Standard for Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Because 1,2,4,5-Tetramethylbenzene-d14 is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2] However, due to its higher mass, it can be distinguished from the non-labeled analyte.

This allows for accurate quantification of 1,2,4,5-Tetramethylbenzene in complex matrices by correcting for sample loss during preparation and variations in instrument response.[2] The use of a deuterated internal standard is a robust method to enhance the accuracy and precision of analytical measurements.[3]

Diagram of Internal Standard Application:

Caption: Use of 1,2,4,5-Tetramethylbenzene-d14 as an internal standard.

Mechanistic Studies in Catalysis and Organic Synthesis

-

C-H activation studies: Investigating the mechanisms of metal-catalyzed C-H activation on the aromatic ring or the methyl groups.

-

Oxidation reactions: Determining the rate-limiting step in the oxidation of the methyl groups or the aromatic ring.

NMR Spectroscopy

In ¹H NMR spectroscopy, deuterated solvents are used to dissolve the analyte without producing interfering signals. While 1,2,4,5-Tetramethylbenzene-d14 is a solid at room temperature, its non-deuterated counterpart is a component of some organic mixtures. In such cases, the deuterated version could serve as a non-interfering matrix component for specialized NMR studies. More commonly, the distinct NMR signature of any residual protons in a highly deuterated compound can be used for calibration or as a reference point in complex spectra.

Safety and Handling

1,2,4,5-Tetramethylbenzene-d14 is a flammable solid.[1] Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on safe handling, storage, and disposal.

Conclusion

1,2,4,5-Tetramethylbenzene-d14 is a valuable isotopically labeled compound with important applications in analytical chemistry, particularly as an internal standard for mass spectrometry. Its commercial availability from specialized suppliers ensures that researchers have access to this critical tool for enhancing the accuracy and reliability of their quantitative analyses. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable scientists and drug development professionals to effectively leverage this compound in their research endeavors.

References

-

Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Unchained Labs. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. [Link]

-

PubChem. Durene. [Link]

-

PubMed. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. [Link]

Sources

Methodological & Application

Application Note: High-Precision Quantification of Alkylbenzenes in Environmental Matrices using 1,2,4,5-Tetramethylbenzene-d14

Executive Summary

Environmental analysis of soil and water for petroleum hydrocarbons often suffers from significant matrix interference and extraction inefficiencies. 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) serves as a critical Internal Standard (IS) or Surrogate Standard (SS) for the quantification of alkylbenzenes and semi-volatile organic compounds (SVOCs).

Unlike external calibration methods, which fail to account for analyte loss during sample preparation, the application of Durene-d14 enables Isotope Dilution Mass Spectrometry (IDMS) . This technique corrects for extraction recovery, thermal degradation, and instrument sensitivity drift in real-time, providing data quality compliant with rigorous regulatory frameworks such as EPA Method 8270E .

Technical Principle: The Isotope Dilution Advantage

The core mechanism relies on the chemical equivalence but physical distinctness of the deuterated isotopologue.

-

Extraction Correction: Durene-d14 is spiked into the sample matrix prior to extraction. Because it possesses near-identical solubility and polarity to native alkylbenzenes, any loss of native analyte during solvent extraction or concentration is mirrored by the loss of Durene-d14.

-

Chromatographic Behavior: Deuterated compounds typically exhibit a slightly shorter retention time (the "Inverse Isotope Effect") compared to their native counterparts on non-polar capillary columns (e.g., 5% Phenyl-methylpolysiloxane). This slight separation prevents cross-talk while maintaining identical ionization conditions.

-

Mass Spectral Discrimination: The fully deuterated aromatic ring and methyl groups shift the molecular weight from 134.22 (Native) to ~148.3 (d14). This +14 amu shift allows for interference-free detection in Selected Ion Monitoring (SIM) mode.

Visual 1: IDMS Workflow Logic

Figure 1: The Isotope Dilution workflow ensures that physical losses during extraction (dashed box) are mathematically cancelled out during the final ratio calculation.

Material Specifications & Safety

Compound: 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14)

CAS Registry: 1398065-63-8 (Generic deuterated form) / 95-93-2 (Native parent)

Chemical Formula:

| Property | Specification | Critical Note |

| Isotopic Purity | Essential to prevent contribution to native m/z 134 signal. | |

| Solubility | DCM, Acetone, Methanol | Stock solutions should be prepared in DCM for stability. |

| Storage | Prevent sublimation and photo-degradation. | |

| Toxicity | Irritant, Aquatic Toxin | Handle in fume hood; prevent release to drains. |

Protocol 1: Sample Preparation (Solid Matrix)

This protocol is adapted from EPA Method 3550C (Ultrasonic Extraction) optimized for alkylbenzene recovery.

Reagents

-

Extraction Solvent: Methylene Chloride (DCM) / Acetone (1:1 v/v).

-

Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hrs).

-

Spiking Solution: 50 µg/mL Durene-d14 in Acetone.

Step-by-Step Methodology

-

Sample Weighing: Weigh 30 g of homogenized soil/sediment into a 100 mL glass extraction vessel.

-

Drying: Add 30 g of anhydrous sodium sulfate and mix until a free-flowing powder is obtained.

-

Spiking (CRITICAL):

-

Add 100 µL of the Durene-d14 Spiking Solution directly onto the sample matrix.

-

Scientific Rationale: Spiking before solvent addition allows the IS to adsorb to active sites on the soil, mimicking the native analyte's state.

-

-

Extraction:

-

Add 60 mL of DCM/Acetone (1:1).

-

Sonicate for 3 minutes (Output: 20W/mL).

-

Repeat solvent addition and sonication twice.

-

-

Filtration & Concentration:

-

Filter extracts through Whatman No. 41 paper.

-

Concentrate using a Kuderna-Danish (K-D) concentrator or Nitrogen Evaporator to a final volume of 1.0 mL.

-

Caution: Do not evaporate to dryness. Alkylbenzenes are semi-volatile and will be lost.

-

Protocol 2: GC-MS Analysis Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS. Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

Gas Chromatography Conditions[1][2][3][4][5][6][7][8]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

-

Oven Program:

-

Initial: 40°C (hold 2 min)

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 25°C/min to 300°C (hold 3 min)

-

Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity, use Selected Ion Monitoring (SIM).

| Compound | Retention Time (approx) | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| Durene (Native) | 10.45 min | 119 | 134 | 91 |

| Durene-d14 (IS) | 10.42 min | 130 | 148 | 98 |

Note: The retention time of d14 is typically 0.02–0.05 min earlier than the native compound due to the deuterium isotope effect.

Visual 2: Mass Spectral Logic

Figure 2: Fragmentation pathway for Durene-d14. The loss of a deuterated methyl group (CD3, mass 18) from the parent ion (148) results in the base peak at m/z 130.

Data Analysis & Quality Control

Response Factor Calculation

Quantification must be performed using the Relative Response Factor (RRF) method.

Where:

- = Area of native analyte characteristic ion (m/z 119).

- = Area of Durene-d14 characteristic ion (m/z 130).

- = Concentration of native standard.

- = Concentration of Durene-d14.

Acceptance Criteria (Self-Validating System)

-

IS Recovery: The calculated recovery of Durene-d14 in samples must fall between 50% and 150% of the calibration standard response.

-

< 50%: Indicates matrix suppression or extraction failure. Re-extract.

-

> 150%: Indicates co-eluting interference or solvent evaporation errors.

-

-

Retention Time Shift: The RT of Durene-d14 in the sample must be within ±0.06 min of the daily calibration standard.

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | High organic content in soil (peat/clay) adsorbing the IS. | Perform additional sonication cycles; switch solvent to 1:1 DCM/Acetone. |

| Signal Saturation | Concentration step evaporated to dryness. | Durene is semi-volatile. Use a gentle N2 stream and stop at 0.5-1.0 mL. |

| H/D Exchange | Active sites in the GC inlet liner. | Replace liner with a deactivated, wool-packed liner. Deuterium can exchange with Hydrogen on active silanols. |

| Co-elution | Complex fuel matrix (Diesel/Jet Fuel). | Use a secondary qualifier ion (m/z 148) to confirm peak purity. |

References

-

U.S. Environmental Protection Agency. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][1] SW-846 Update VI. [1]

-

U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1,2,4,5-Tetramethylbenzene.[3][4] NIST Chemistry WebBook, SRD 69.[3]

-

Sigma-Aldrich. (2023).[5] Product Specification: 1,2,4,5-Tetramethylbenzene-d14.(Note: General reference for physical properties).

Sources

Advanced Protocol: 1,2,4,5-Tetramethylbenzene-d14 as a Surrogate for Alkylated PAH Forensics

[1][2][3]

Part 1: Executive Summary & Technical Rationale[2][3]

The Analytical Gap

Standard environmental protocols (e.g., EPA Method 8270) utilize deuterated parent PAHs (like Naphthalene-d8 or Acenaphthene-d10) as surrogate standards.[1][2] While effective for regulatory compliance of unsubstituted PAHs, these standards often fail to accurately model the physicochemical behavior of alkylated homologs (e.g., C3-naphthalenes, C4-benzenes).[3][1][2]

These alkylated species are critical in environmental forensics (oil spill source identification) and petroleomics .[1] They possess higher lipophilicity (LogP) and different volatility profiles than their parent rings.[1]

The Solution: 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14)

1,2,4,5-Tetramethylbenzene-d14 serves as a precision "bridge" surrogate.[3][1][2] Its structure—a benzene ring sterically crowded with four deuterated methyl groups—mimics the phase-partitioning behavior of alkylated aromatics more closely than bare deuterated rings.[1][2]

Key Advantages:

-

Volatility Matching: Its boiling point (~196°C) and vapor pressure place it exactly in the critical transition zone between Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs), a region prone to evaporative losses during sample concentration.[1]

-

Lipophilic Accuracy: The tetramethyl substitution increases LogP, aligning extraction recovery rates with alkyl-substituted targets (C3-C4 benzenes and C1-C2 naphthalenes).[1][2]

-

Mass Spectral Clarity: The fully deuterated isotopolog shifts the molecular ion to m/z 148 (vs. m/z 134 for native Durene), providing a clean quantitation mass in complex hydrocarbon matrices.[1]

Part 2: Experimental Protocol

Materials & Reagents[3]

-

Surrogate Stock: 1,2,4,5-Tetramethylbenzene-d14 (>98 atom% D), 2,000 µg/mL in Dichloromethane (DCM).[3][1][2]

-

Internal Standard (IS): Perylene-d12 or Chrysene-d12 (for retention time locking).[1][2]

-

Extraction Solvents: Dichloromethane (DCM), Acetone, Hexane (Pesticide Grade).[3][1]

Standard Preparation Strategy